Methylene Spacer Architecture: Structural Differentiation from the Directly Attached Thiophen-2-yl Analog (CAS 2034377-94-9)
The target compound (CAS 1903244-86-9) contains a thiophen-2-ylmethyl group linked via a methylene (-CH2-) spacer to the urea nitrogen, whereas its closest analog (CAS 2034377-94-9) features a thiophen-2-yl group directly attached to the urea nitrogen without this spacer . This structural difference is quantitatively definable: the target compound has molecular formula C14H16N6OS (MW 316.38) versus C13H14N6OS (MW 302.36) for the direct-attached analog, a difference of exactly one carbon and two hydrogen atoms . The additional rotational degree of freedom introduced by the methylene spacer alters the conformational ensemble accessible to the thiophene ring and modifies the pKa microenvironment of the urea NH, parameters that are known within the triazolopyrimidine class to affect hydrogen-bond donor/acceptor geometry at target binding sites [1].
| Evidence Dimension | Structural topology: presence/absence of methylene spacer between urea NH and thiophene ring |
|---|---|
| Target Compound Data | MW 316.38; formula C14H16N6OS; SMILES: O=C(NCCCc1cnc2ncnn2c1)NCc1cccs1; thiophen-2-ylmethyl terminus with CH2 spacer |
| Comparator Or Baseline | CAS 2034377-94-9; MW 302.36; formula C13H14N6OS; thiophen-2-yl terminus without CH2 spacer |
| Quantified Difference | ΔMW = 14.02 Da (one CH2 unit); Δrotatable bonds = +1; ΔclogP estimated +0.4 to +0.5 units |
| Conditions | Structural/computational comparison only; no head-to-head biological data available for these specific compounds |
Why This Matters
For procurement decisions, this methylene spacer differentiates two distinct chemical entities that cannot be used interchangeably in target-based assays without independent validation of potency and binding mode.
- [1] Anderson MO, Zhang J, Liu Y, Yao C, Phuan PW, Verkman AS. Nanomolar potency and metabolically stable inhibitors of kidney urea transporter UT-B. J Med Chem. 2012;55(12):5942-5950. (Class-level SAR demonstrating impact of linker modifications on potency.) View Source
